molecular formula C9H6F2O3 B6588490 3-(2,2-difluoroacetyl)benzoic acid CAS No. 1824229-11-9

3-(2,2-difluoroacetyl)benzoic acid

Cat. No.: B6588490
CAS No.: 1824229-11-9
M. Wt: 200.14 g/mol
InChI Key: JFOUAUXCJGPFPC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)benzoic acid is an organic compound with the molecular formula C9H6F2O3 It is a derivative of benzoic acid where the hydrogen atom at the third position is replaced by a 2,2-difluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroacetyl)benzoic acid typically involves the introduction of a difluoroacetyl group to a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of difluorobenzoic acid.

    Reduction: Formation of 3-(difluoromethyl)benzoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-(2,2-Difluoroacetyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroacetyl)benzoic acid involves its interaction with specific molecular targets. The difluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Difluoroacetic acid: A simpler analog with similar difluoroacetyl functionality.

    3-(Trifluoroacetyl)benzoic acid: Contains a trifluoroacetyl group instead of a difluoroacetyl group.

    3-(Chloroacetyl)benzoic acid: Contains a chloroacetyl group instead of a difluoroacetyl group.

Uniqueness

3-(2,2-Difluoroacetyl)benzoic acid is unique due to the presence of the difluoroacetyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

CAS No.

1824229-11-9

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)benzoic acid

InChI

InChI=1S/C9H6F2O3/c10-8(11)7(12)5-2-1-3-6(4-5)9(13)14/h1-4,8H,(H,13,14)

InChI Key

JFOUAUXCJGPFPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)F

Purity

95

Origin of Product

United States

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